Ethoheptazine citrate is a synthetic opioid analgesic belonging to the phenazepane family, first synthesized in the 1950s. It is known by trade names such as Zactane and is a ring-expanded analogue of pethidine. Ethoheptazine citrate primarily functions as a pain reliever and has been studied for its potential applications in various medical conditions requiring analgesia, particularly in post-operative and chronic pain scenarios .
Ethoheptazine citrate is classified under synthetic opioids, which are designed to mimic the effects of naturally occurring opiates. Its chemical structure allows it to interact with opioid receptors in the central nervous system, providing analgesic effects similar to other opioids but with unique pharmacological properties . The compound is categorized under the International Union of Pure and Applied Chemistry nomenclature as ethyl 1-methyl-4-phenylazepane-4-carboxylate combined with citric acid.
The synthesis of ethhoheptazine citrate typically involves a multi-step chemical process. The primary method includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions. This reaction leads to the formation of ethyl 1-methyl-4-phenylazepane-4-carboxylate, which is subsequently reacted with citric acid to yield ethhoheptazine citrate .
The synthesis can be outlined as follows:
This synthetic route is notable for its efficiency and the ability to produce high yields of the desired compound while minimizing by-products.
Ethoheptazine citrate has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula for ethhoheptazine citrate is with a molecular weight of approximately 453.5 g/mol.
The structure can be described as follows:
The structural representation can be denoted using InChI notation:
Ethoheptazine citrate undergoes several chemical reactions that are crucial for its functionality and application in medicinal chemistry:
These reactions allow for modifications that can enhance the efficacy or alter the pharmacokinetics of ethhoheptazine citrate for specific therapeutic needs .
The mechanism of action for ethhoheptazine citrate is primarily through its interaction with mu-opioid receptors located in the brain and spinal cord. Upon binding to these receptors, the compound inhibits the transmission of pain signals and alters the perception of pain. This process involves:
Data from clinical studies suggest that ethhoheptazine citrate produces similar effects to traditional opioids, including sedation and potential side effects like dizziness and nausea .
Ethoheptazine citrate exhibits several notable physical properties:
The chemical properties include:
Relevant data indicate that understanding these properties is essential for developing formulations that maximize therapeutic efficacy while minimizing side effects .
Ethoheptazine citrate has been explored for various scientific applications, primarily in pain management contexts:
Despite its historical use, it is important to note that ethhoheptazine citrate has fallen out of favor due to concerns regarding efficacy versus toxicity profiles compared to newer analgesics available today .
Ethoheptazine citrate emerged as a synthetic opioid analgesic during the 1950s pharmaceutical research boom aimed at developing novel pain management therapies with reduced addiction potential compared to existing opioids. Patented under Spanish patent ES 310184, its initial synthesis represented a deliberate effort to expand the structural diversity of opioid compounds while maintaining analgesic efficacy [1]. Early pharmacological studies conducted in 1957 demonstrated its effectiveness as an orally administered analgesic in human subjects, establishing it as a viable candidate for mild-to-moderate pain management [1]. Researchers documented its core pharmacological profile – analgesia accompanied by typical opioid side effects including sedation, dizziness, and nausea – positioning it within the broader therapeutic context of mid-century opioid development [1].
Comprehensive physicochemical characterization followed, with the United Nations Office on Drugs and Crime (UNODC) including ethoheptazine citrate in its 1963 Bulletin on Narcotics, which detailed authentication methods for emerging narcotics. Analytical data revealed a molecular formula of C~22~H~31~NO~9~, a molecular weight of 453.46 g/mol, and a melting point of 138.5°C. The citrate salt form exhibited an acidic dissociation exponent (pK~A~) of 8.45, influencing its solubility and bioavailability profile [4]. Non-aqueous titration methods achieved near-quantitative recovery rates (100.4%), confirming analytical reliability for identification and quality control purposes during its pharmaceutical development phase [4].
Table 1: Key Physicochemical Properties of Ethoheptazine Citrate (1963 UNODC Data)
Property | Value |
---|---|
Empirical Formula | C~22~H~31~NO~9~ |
Molecular Weight | 453.46 g/mol |
Melting Point | 138.5°C |
Water Content | 0.24% |
Acid Dissociation (pK~A~) | 8.45 |
Non-aqueous Titration Recovery | 100.4% |
Ethoheptazine citrate exemplifies the strategic molecular expansion approach prevalent in mid-20th century opioid research. It was designed as a ring-expanded analogue of pethidine (meperidine), where the piperidine ring characteristic of pethidine was systematically enlarged to a seven-membered azepane (hexamethyleneimine) ring [1] [3]. This structural modification, yielding a phenazepane derivative, was hypothesized to alter receptor interaction dynamics, potentially modifying the pharmacological spectrum – particularly the balance between analgesia and addiction liability [2] [4].
The chemical designation of the free base, ethyl 1-methyl-4-phenylazepane-4-carboxylate (C~16~H~23~NO~2~), highlights its relationship to pethidine's core structure while defining its unique identity [1] [3]. Proheptazine, a closely related compound featuring a propionoxy substituent instead of ethoheptazine's ethoxycarbonyl group (DL-α-1,3-dimethyl-4-phenyl-4-propionoxyazacycloheptane), was synthesized and characterized around the same period, confirming active exploration within this specific structural class [1]. These modifications represented a focused branch of opioid development aimed at optimizing the phenazepane scaffold for therapeutic use. The distinct crystalline structure and spectroscopic profiles (UV, IR, X-ray diffraction) of ethoheptazine citrate, meticulously documented by the UNODC, facilitated its unambiguous identification within this emerging chemical class and differentiated it from its piperidine-based predecessors [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: